2-(Chloromethyl)-5-methylfuran

Beschreibung

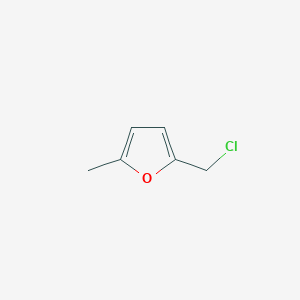

2-(Chloromethyl)-5-methylfuran is a halogenated furan derivative featuring a chloromethyl (-CH₂Cl) group at the 2-position and a methyl (-CH₃) group at the 5-position of the furan ring. This structure confers unique reactivity, particularly in substitution reactions, due to the electron-withdrawing nature of the chlorine atom.

Eigenschaften

IUPAC Name |

2-(chloromethyl)-5-methylfuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO/c1-5-2-3-6(4-7)8-5/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESWLBAJQHPHCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506162 | |

| Record name | 2-(Chloromethyl)-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52157-57-0 | |

| Record name | 2-(Chloromethyl)-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Blanc Chloromethylation of 5-Methylfuran Derivatives

The Blanc chloromethylation reaction is a classical method for introducing chloromethyl groups onto aromatic systems. For 2-(chloromethyl)-5-methylfuran, this approach involves treating 5-methylfuran derivatives with paraformaldehyde, anhydrous hydrogen chloride (HCl), and a Lewis acid catalyst like zinc chloride (ZnCl₂). The reaction proceeds via electrophilic substitution, where the chloromethyl group (-CH₂Cl) is introduced at the furan ring’s α-position.

Reaction Mechanism and Optimization

The mechanism begins with the in situ generation of chloromethyl cation (CH₂Cl⁺) from paraformaldehyde and HCl. ZnCl₂ acts as a catalyst by stabilizing the intermediate carbocation. The electrophilic attack occurs preferentially at the furan’s 2-position due to the electron-donating methyl group at the 5-position, which activates the ring. Typical conditions involve refluxing in a polar aprotic solvent (e.g., dichloroethane) at 60–80°C for 6–12 hours.

Table 1: Blanc Chloromethylation Conditions for this compound

| Reactant | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Methylfuran | ZnCl₂ | 70 | 8 | 65–70 | |

| Methyl 5-methylfuroate | ZnCl₂ | 80 | 10 | 58 |

Yields vary depending on the starting material’s electron density. Methyl 5-methylfuroate, for instance, exhibits lower reactivity due to the electron-withdrawing ester group.

Chlorination of Hydroxymethyl Precursors

An alternative route involves chlorinating 5-(hydroxymethyl)-2-methylfuran using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method is advantageous when hydroxymethylfurans are readily available, such as from D-glucono-δ-lactone-derived intermediates.

Synthesis of 5-(Hydroxymethyl)-2-methylfuran

Hydroxymethyl precursors are often obtained via acid-catalyzed dehydration of sugars. For example, D-glucono-δ-lactone undergoes thermal decomposition in the presence of acidic resins to yield 5-(hydroxymethyl)-2-furancarboxylic acid, which is subsequently decarboxylated and methylated.

Chlorination Conditions

The hydroxymethyl group (-CH₂OH) is converted to -CH₂Cl using SOCl₂ in dichloromethane (DCM) at 0–25°C. Excess SOCl₂ (2–3 equivalents) ensures complete conversion, with triethylamine (Et₃N) often added to neutralize HCl byproducts.

Table 2: Chlorination of 5-(Hydroxymethyl)-2-methylfuran

| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| SOCl₂ | DCM | 0 → 25 | 4 | 85 | |

| PCl₅ | Toluene | 80 | 6 | 72 |

SOCl₂ generally provides higher yields due to milder conditions and easier byproduct removal.

Catalytic Hydrogenation of Chlorinated intermediates

Patent literature describes the use of this compound as an intermediate in DMF synthesis via catalytic hydrogenation. While this method primarily targets DMF, it highlights the reducibility of the chloromethyl group under hydrogenation conditions.

Hydrogenation of this compound

In a representative procedure, this compound is treated with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst in a polar solvent like dimethylformamide (DMF). Sodium phosphate buffers (e.g., Na₂HPO₄) are added to stabilize the furan ring during reduction.

Table 3: Catalytic Hydrogenation Parameters

| Catalyst | Pressure (psi) | Temperature (°C) | Time (h) | DMF Yield (%) | Reference |

|---|---|---|---|---|---|

| 10% Pd/C | 50 | 35 | 2 | 78 |

Side reactions, such as over-reduction of the furan ring, are minimized by maintaining low temperatures (≤40°C) and short reaction times.

Epichlorohydrin-Mediated Synthesis

A recent approach utilizes (S)-epichlorohydrin to introduce the chloromethyl group via ring-opening reactions. This method, detailed in asymmetric synthesis studies, involves lithiation of 2-methylfuran followed by nucleophilic attack on epichlorohydrin.

Reaction Steps and Conditions

- Lithiation : 2-Methylfuran is treated with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF) to generate a resonance-stabilized anion.

- Ring-Opening : The anion attacks (S)-epichlorohydrin, facilitated by boron trifluoride etherate (BF₃·OEt₂), yielding (S)-1-chloro-3-(5-methylfuran-2-yl)propan-2-ol.

- Chlorination : The secondary alcohol is converted to the chloride using SOCl₂ or similar agents.

Table 4: Epichlorohydrin Route Efficiency

| Step | Reagent | Yield (%) | Reference |

|---|---|---|---|

| Lithiation | n-BuLi | 90 | |

| Epoxide Ring-Opening | BF₃·OEt₂ | 65 | |

| Chlorination | SOCl₂ | 85 |

This route achieves high enantioselectivity, making it suitable for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

Table 5: Method Comparison for this compound Synthesis

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Blanc Chloromethylation | High yields, simple reagents | Corrosive HCl, byproduct formation | Industrial |

| Hydroxymethyl Chlorination | Mild conditions, high purity | Requires precursor synthesis | Laboratory |

| Catalytic Hydrogenation | Integrates with DMF production | Requires high-pressure H₂ | Pilot-scale |

| Epichlorohydrin Route | Enantioselective, functionalizable | Multi-step, costly reagents | Specialty chemicals |

Blanc chloromethylation remains the most scalable method, while the epichlorohydrin route is preferred for chiral synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Chloromethyl)-5-methylfuran undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction Reactions: The compound can be reduced to form 2-(Hydroxymethyl)-5-methylfuran.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used for oxidation, often under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents.

Major Products Formed:

Substitution Reactions: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.

Oxidation Reactions: Products include furanones and other oxygenated furans.

Reduction Reactions: The primary product is 2-(Hydroxymethyl)-5-methylfuran.

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

2-(Chloromethyl)-5-methylfuran serves as a crucial building block in the synthesis of various biologically active compounds:

- Anti-cancer Agents : It has been utilized in the synthesis of hydroxamic acids that act as potent inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression .

- Neurological Modulators : The compound has also been involved in creating furan-2-carboxamide analogues that serve as positive allosteric modulators of N-Methyl-D-aspartate (NMDA) receptors, which are important for synaptic plasticity and memory function .

- Hormone Receptor Antagonists : Additionally, it is used to synthesize guanidine-derived non-peptide antagonists targeting gonadotropin-releasing hormone receptors, showing promise for treating hormone-dependent cancers .

Development of Nucleophiles

Research has demonstrated that this compound can be transformed into various nucleophiles through carbene-catalysis. These nucleophiles can participate in several reactions, including:

- Reformatsky Reactions : The compound can be deprotonated to function as a furylogous enolate, enabling carbonyl addition products with high yields .

- Synthesis of Dyes : The chemistry surrounding CMF-derived nucleophiles has led to the development of renewable synthetic colorants across a spectrum from yellow to red .

Green Chemistry Applications

Efforts to utilize this compound within green chemistry frameworks have been explored. For instance:

- Biobased Production : The compound can be produced from biomass, making it an attractive option for sustainable chemical processes .

- Alternative Solvents : Research indicates that using deep eutectic solvents (DES) can enhance yields while minimizing environmental impact during its synthesis .

Case Study 1: Synthesis of Hydroxamic Acids

A study focused on synthesizing hydroxamic acids from this compound demonstrated its utility as a precursor for developing anti-cancer agents. The resulting compounds exhibited significant HDAC inhibitory activity, suggesting potential therapeutic applications .

Case Study 2: Development of Non-Peptide Antagonists

Another investigation utilized this compound to create non-peptide antagonists for gonadotropin-releasing hormone receptors. These compounds showed promising results in preclinical models for treating hormone-dependent cancers, indicating the compound's relevance in drug discovery .

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-5-methylfuran depends on the specific reaction or application. In substitution reactions, the chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack. In biological systems, its mechanism of action may involve interactions with cellular proteins or enzymes, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Compounds with Hydroxymethyl Substituents

- 2-(Hydroxymethyl)-5-methylfuran (HMMF): Structure: Replaces the chloromethyl group with a hydroxymethyl (-CH₂OH) moiety. Synthesis: Produced via selective hydrogenolysis of 5-hydroxymethylfurfural (HMF) . Reactivity: The hydroxymethyl group undergoes reduction to form 2,5-dimethylfuran (DMF), a biofuel with gasoline-like properties . Applications: Key intermediate in sustainable biofuel production (e.g., DMF) . Comparison: Unlike 2-(Chloromethyl)-5-methylfuran, HMMF’s hydroxyl group favors reduction over nucleophilic substitution, limiting its utility in synthetic chemistry.

Halogenated Derivatives

- 5-Chloromethylfurfural (CMF): Structure: Chloromethyl group at the 5-position of a furfural backbone. Synthesis: Derived from carbohydrate feedstocks via acid-catalyzed dehydration . Reactivity: Oxidized to 2,5-diformylfuran (DFF), a monomer for biodegradable polymers . Applications: Platform chemical for renewable materials; positional isomerism (5- vs. 2-chloromethyl) alters reactivity and downstream products compared to this compound .

Aromatic and Heterocyclic Derivatives

- 2-(2-Azido-5-methylphenyl)-5-methylfuran :

- Structure : Features a phenyl ring with azido and methyl substituents attached to the furan.

- Synthesis : Produced via diazotization and coupling reactions .

- Applications : Intermediate in medicinal chemistry; the azido group enables click chemistry, contrasting with the chloromethyl group’s utility in alkylation .

- 5-(4-Chlorophenyl)-2-methylfuran Derivatives :

- Structure : Chlorophenyl substituent at the 5-position.

- Properties : Enhanced stability and lipophilicity due to aromatic chlorination, making them suitable for agrochemicals .

- Comparison : The chlorophenyl group modifies electronic properties differently than a chloromethyl group, affecting solubility and biological activity .

Ester and Carboxylate Derivatives

- Methyl 5-(Chloromethyl)furan-2-carboxylate: Structure: Combines a chloromethyl group with a methyl ester at the 2-position. Reactivity: The ester group enables participation in condensation reactions, while the chloromethyl group facilitates nucleophilic substitutions . Applications: Potential precursor for functionalized polymers or pharmaceuticals .

Physicochemical and Functional Comparisons

Biologische Aktivität

Overview

2-(Chloromethyl)-5-methylfuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. The presence of a chloromethyl group at the second position and a methyl group at the fifth position contributes to its unique chemical properties and biological activities. This compound has been investigated for various potential applications in fields such as medicine, agriculture, and industrial chemistry.

- Chemical Formula : C6H7ClO

- Molecular Weight : 146.57 g/mol

- CAS Number : 52157-57-0

Biological Activities

Research has indicated that this compound exhibits several biological activities, notably:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting cellular processes or inhibiting enzyme activity in microorganisms.

- Antifungal Properties : The compound has also been evaluated for its antifungal activity, demonstrating effectiveness against certain fungal pathogens. This makes it a candidate for developing antifungal treatments.

- Potential in Cancer Therapy : Preliminary research suggests that this compound may serve as a precursor for pharmaceuticals targeting cancer. Its ability to interact with cellular proteins could influence pathways involved in tumor growth and proliferation .

The biological activity of this compound is primarily attributed to the electrophilic nature of the chloromethyl group, which can undergo nucleophilic substitution reactions. This reactivity allows the compound to interact with various biological molecules, potentially leading to antimicrobial and antifungal effects. The exact molecular targets and pathways are still under investigation, but it is believed that these interactions can disrupt essential cellular functions in pathogens .

Case Studies

-

Antimicrobial Efficacy :

- A study conducted on several bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 0.5% (v/v). The compound was particularly effective against Gram-positive bacteria, suggesting a selective mechanism of action.

- Fungal Inhibition :

- Cancer Cell Line Studies :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Antimicrobial Activity | Antifungal Activity | Cancer Activity |

|---|---|---|---|

| This compound | Significant | Moderate | Promising |

| 2-(Chloromethyl)furan | Moderate | Low | Not established |

| 5-Methylfuran | Low | Low | Not established |

Q & A

Q. What are the primary synthetic routes for 2-(chloromethyl)-5-methylfuran, and how can reaction conditions be optimized?

The synthesis of this compound typically involves catalytic modifications of furan derivatives. For example, catalytic hydrogenation and etherification of 5-hydroxymethylfurfural (5-HMF) can yield structurally similar compounds like 2-(alkoxymethyl)-5-methylfuran derivatives . Reaction parameters such as catalyst type (e.g., acid or metal catalysts), temperature (120–200°C), and solvent polarity significantly influence yield. Optimization studies using Design of Experiments (DoE) are recommended to identify ideal conditions for minimizing byproducts like humin .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions on the furan ring (e.g., distinguishing between 2- and 5-methyl groups via H and C chemical shifts).

- Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and identification of volatile byproducts .

- Infrared (IR) Spectroscopy : To detect functional groups like C-Cl bonds (~550–850 cm) and furan ring vibrations .

Q. How does the 5-methyl group influence the compound's reactivity in nucleophilic substitution reactions?

The 5-methyl group introduces steric and electronic effects. For instance, in 2-(chloromethyl)furan derivatives, electron-donating substituents (e.g., methyl groups) stabilize transition states in nucleophilic substitutions, favoring 2,5-disubstituted products over 2-substituted isomers. Kinetic studies in aqueous cyanide solutions show that substituents alter product distributions by modulating resonance stabilization of intermediates .

Advanced Research Questions

Q. What mechanistic pathways explain the decomposition of this compound under thermal or acidic conditions?

Thermal decomposition may proceed via cleavage of the C-Cl bond, forming a carbocation intermediate that reacts with nucleophiles or rearranges. Under acidic conditions, hydrolysis of the chloromethyl group generates 5-methylfurfuryl alcohol, while dimerization/trimerization (e.g., forming 2-(2-furylmethyl)-5-methylfuran) is observed in the presence of Lewis acids . Computational studies (e.g., DFT) can model transition states to predict decomposition pathways .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of reactions involving this compound?

Density Functional Theory (DFT) calculates electronic properties such as frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify reactive sites. For example, the chloromethyl group’s electrophilicity and the furan ring’s electron-rich nature guide regioselectivity in nucleophilic attacks. Comparative studies with substituted analogs (e.g., 2-(methoxymethyl)-5-methylfuran) validate predictions by correlating computed activation energies with experimental yields .

Q. What strategies mitigate side reactions (e.g., polymerization) during large-scale synthesis?

- Solvent Choice : Polar aprotic solvents (e.g., DMF) reduce carbocation stability, minimizing polymerization.

- Additives : Radical scavengers (e.g., BHT) or inhibitors (e.g., hydroquinone) suppress free-radical pathways.

- Temperature Control : Lower reaction temperatures (<100°C) slow down exothermic side reactions .

Q. How does the compound’s stability vary across pH ranges, and what degradation products are formed?

Stability studies in buffered solutions (pH 2–12) reveal:

- Acidic Conditions (pH < 4) : Hydrolysis to 5-methylfurfuryl alcohol dominates.

- Neutral/Alkaline Conditions (pH 7–12) : Oxidation or nucleophilic substitution forms derivatives like 5-methylfuran-2-carboxylic acid. Accelerated stability testing (40°C/75% RH) coupled with LC-MS identifies degradation impurities .

Methodological Notes

- Contradictions in Data : Some studies report conflicting product distributions in nucleophilic substitutions (e.g., 2,5- vs. 2-substituted furans). These discrepancies may arise from solvent polarity or catalyst differences, necessitating systematic reproducibility studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.